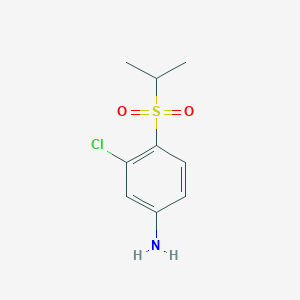

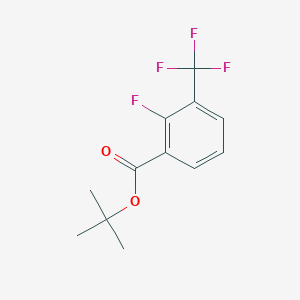

![molecular formula C17H29BN4O2 B1407114 2-{4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine CAS No. 1489230-58-1](/img/structure/B1407114.png)

2-{4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine

Vue d'ensemble

Description

This compound is a complex organic molecule that contains a pyridine ring and a piperazine ring, both of which are common motifs in medicinal chemistry . It also contains a tetramethyl-1,3,2-dioxaborolane group, which is a boronic ester. Boronic esters are often used in Suzuki-Miyaura cross-coupling reactions, a powerful method for creating carbon-carbon bonds .

Applications De Recherche Scientifique

Suzuki-Miyaura Cross-Coupling Reactions

This compound is extensively used in Suzuki-Miyaura cross-coupling reactions . These reactions are a cornerstone in the field of organic chemistry, allowing for the formation of carbon-carbon bonds. The tetramethyl-1,3,2-dioxaborolane moiety acts as a boron source, coupling with aryl or vinyl halides in the presence of a palladium catalyst to synthesize biaryl or styrenyl compounds .

Drug Discovery and Development

In medicinal chemistry, the compound serves as a building block for the synthesis of various pharmaceuticals. Its ability to introduce a boron atom into bioactive molecules makes it invaluable for developing proteasome inhibitors , which are used in cancer therapy .

Material Science

The compound’s boronate group can be used to create novel polymers with unique properties. These polymers have potential applications in creating new materials for electronics, coatings, and as sensors .

Bioconjugation

Boronic acids can form reversible covalent bonds with diols, such as sugars. This property is exploited in bioconjugation techniques, where the compound can be used to label glycoproteins or other sugar-containing molecules for detection or purification purposes .

Catalysis

The compound can act as a ligand for transition metal catalysts. This is particularly useful in asymmetric synthesis, where the chirality of the ligand can induce enantioselectivity in the catalytic reaction .

Sensor Development

Due to its affinity for diols, this compound can be used to develop chemical sensors for carbohydrates. This has potential applications in monitoring glucose levels in diabetic patients or detecting environmental pollutants .

Fluorescent Probes

When incorporated into fluorescent molecules, the boronate group of the compound can quench or enhance fluorescence in response to analytes, making it useful for developing fluorescent probes in biological research .

Neutron Capture Therapy

Boron-containing compounds are explored for their use in boron neutron capture therapy (BNCT) , a targeted cancer treatment method. The boron is introduced into a tumor, and upon exposure to neutrons, it undergoes nuclear reactions that destroy cancer cells .

Propriétés

IUPAC Name |

2-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29BN4O2/c1-16(2)17(3,4)24-18(23-16)14-5-6-15(20-13-14)22-11-9-21(8-7-19)10-12-22/h5-6,13H,7-12,19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSLDTFDJXKHMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29BN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride](/img/structure/B1407031.png)

![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/structure/B1407032.png)

![Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B1407033.png)

![4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzoic acid](/img/structure/B1407039.png)

amine](/img/structure/B1407041.png)

![2-[4-(3-Methoxypropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1407043.png)

![1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B1407052.png)